

Spectroscopic Profile of Furfuryl Formate: A Technical Guide

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Compound of Interest

Compound Name: Furfuryl formate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **furfuryl formate** (furan-2-ylmethyl formate), a furan derivative with applications in the flavor and fragrance industry. This document collates available experimental mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to facilitate its identification and characterization in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the mass spectrometry, predicted ^1H NMR, predicted ^{13}C NMR, and predicted IR data for **furfuryl formate**.

Table 1: Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of **furfuryl formate** is characterized by a prominent base peak resulting from the stable furfuryl cation.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
126	49.04	[M] ⁺ (Molecular Ion)
81	100	[C ₅ H ₅ O] ⁺ (Furfuryl cation)
53	42.19	[C ₄ H ₅] ⁺
52	26.68	[C ₄ H ₄] ⁺
80	25.31	[C ₅ H ₄ O] ⁺

Data sourced from NIST WebBook and PubChem.[\[1\]](#)[\[2\]](#)

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Note: The following data is predicted and should be used as a reference. Experimental verification is recommended.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~8.10	Singlet	H-formate
~7.45	Multiplet	H-5 (furan)
~6.40	Multiplet	H-3 (furan)
~6.35	Multiplet	H-4 (furan)
~5.20	Singlet	-CH ₂ -

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: The following data is predicted and should be used as a reference. Experimental verification is recommended.

Chemical Shift (δ , ppm)	Assignment
~161.0	C=O (formate)
~148.0	C-2 (furan)
~144.0	C-5 (furan)
~111.0	C-3 (furan)
~110.5	C-4 (furan)
~58.0	-CH ₂ -

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: The following data is predicted based on characteristic functional group frequencies and should be used as a reference. Experimental verification is recommended.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3120-3160	Medium	=C-H stretch (furan)
~2960-2980	Medium	C-H stretch (methylene)
~1720-1740	Strong	C=O stretch (ester)
~1500-1600	Medium-Strong	C=C stretch (furan ring)
~1150-1200	Strong	C-O stretch (ester)
~1010	Medium	C-O-C stretch (furan ring)
~740-760	Strong	=C-H out-of-plane bend (furan)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These represent standard methodologies and may require optimization for specific instrumentation and sample conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the **furfuryl formate** sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph equipped with a mass selective detector is used.
- GC Conditions:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically employed.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initiate at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/minute to 250 °C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **furfuryl formate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.

- Typically, 16 to 64 scans are sufficient, depending on the sample concentration.
- Process the data with appropriate Fourier transformation, phasing, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
 - Process the data similarly to the ¹H NMR spectrum.

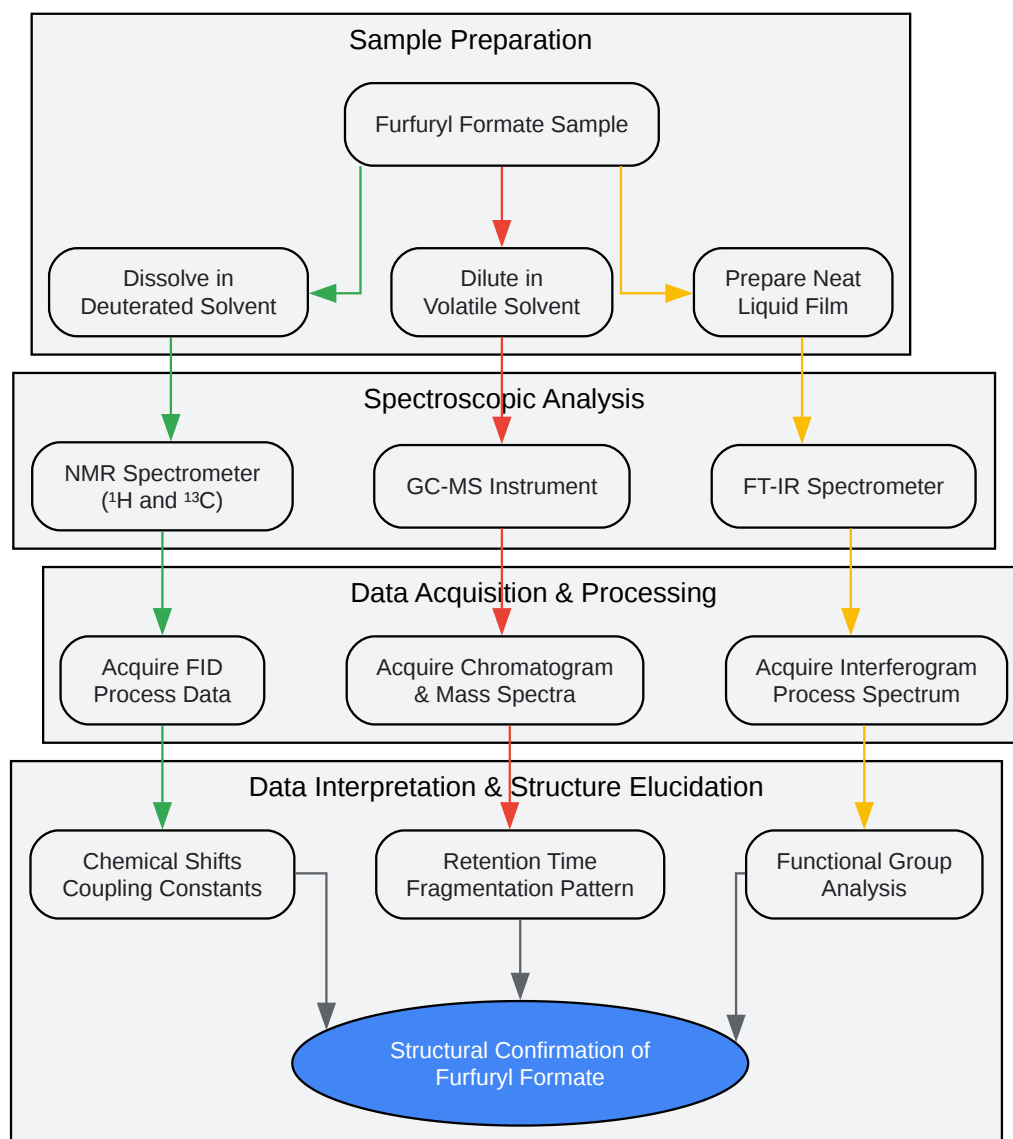
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **furfuryl formate** is a liquid, the neat liquid can be analyzed directly. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: A Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-loaded salt plates in the sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **furfuryl formate**.

Workflow for Spectroscopic Analysis of Furfuryl Formate

[Click to download full resolution via product page](#)Caption: Spectroscopic analysis workflow for **furfuryl formate**.

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References

- 1. Furfuryl formate [webbook.nist.gov]
- 2. Furfuryl formate | C₆H₆O₃ | CID 556916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Furfuryl Formate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077410#spectroscopic-data-of-furfuryl-formate-nmr-ir-ms]

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